(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Description
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS: 131833-92-6) is a chiral bis(oxazoline) ligand widely employed in asymmetric catalysis due to its ability to coordinate transition metals and induce enantioselectivity. Its molecular formula is C₁₅H₂₆N₂O₂ (MW: 266.38 g/mol), featuring a propane-2,2-diyl linker and two (S)-configured 4-isopropyl-4,5-dihydrooxazole moieties . The compound is typically stored under inert atmosphere at room temperature and is utilized in reactions such as Rh-catalyzed hydrosilylation .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473814 | |
| Record name | 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131833-92-6 | |
| Record name | 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131833-92-6 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the reaction of 2,2-bis(bromomethyl)propane with (4S)-(-)-4-isopropyloxazoline in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxazoline rings. The general reaction scheme is as follows:
Starting Materials: 2,2-bis(bromomethyl)propane and (4S)-(-)-4-isopropyloxazoline.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), base (e.g., sodium hydride), and inert atmosphere (e.g., nitrogen or argon).
Procedure: The base is added to the anhydrous solvent, followed by the addition of 2,2-bis(bromomethyl)propane. After the base has fully reacted, (4S)-(-)-4-isopropyloxazoline is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as palladium, platinum, and rhodium.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., palladium chloride), solvents (e.g., dichloromethane), and mild heating.
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol), and room temperature conditions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coordination reactions typically yield metal-ligand complexes, while substitution reactions can produce various substituted oxazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H26N2O2
- Molecular Weight : 266.38 g/mol
- CAS Number : 131833-92-6
- Chirality : The compound exhibits chirality due to its non-superimposable mirror images, making it valuable in enantioselective reactions.
Applications in Chemistry
Asymmetric Catalysis
The compound serves as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically pure compounds through its ability to coordinate with metal ions such as palladium and rhodium. This property is crucial in producing pharmaceuticals and agrochemicals where specific enantiomers are required for efficacy.
| Reaction Type | Metal Ion Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Pd | 85 | 94 |
| Cyclopropanation | Rh | 78 | 90 |
Coordination Chemistry
The coordination of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) with various metal ions leads to stable complexes that can catalyze diverse chemical reactions. This versatility enhances its utility in synthetic organic chemistry.
Biological Applications
Enzyme Mimetics
Research has indicated potential applications in mimicking enzyme activity. The compound’s structure allows it to interact with biological substrates similarly to natural enzymes, which can be exploited for drug design.
Case Study: Enzyme Mimetic Activity
In a study published by Harrar et al., the compound was utilized as a scaffold for developing enzyme mimetics that catalyze esterification reactions with high selectivity and efficiency .
Pharmaceutical Development
The compound is being explored for its role in the development of chiral drugs. Its ability to produce specific enantiomers makes it an attractive candidate for synthesizing pharmaceuticals that require precise stereochemistry.
Case Study: Synthesis of Chiral Drugs
In a dissertation focused on the synthesis of (-)-Paeonilide, (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) was employed successfully as a ligand to enhance the enantioselectivity of reactions involving diazo compounds .
The synthesis typically involves the reaction of 2,2-bis(bromomethyl)propane with (4S)-(-)-4-isopropyloxazoline under anhydrous conditions:
-
Starting Materials :
- 2,2-bis(bromomethyl)propane
- (4S)-(-)-4-isopropyloxazoline
-
Reaction Conditions :
- Anhydrous solvent (e.g., THF)
- Base (e.g., sodium hydride)
- Inert atmosphere (e.g., nitrogen)
-
Procedure :
- Add base to solvent.
- Introduce bromomethyl propane.
- Gradually add oxazoline.
- Stir until completion.
Mechanism of Action
The mechanism of action of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) primarily involves its role as a ligand in coordination chemistry. The oxazoline rings coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The chiral nature of the compound allows it to induce asymmetry in the products, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Isopropyl vs. Phenyl Substituents
- (4R,4′R)-2,2′-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 131457-46-0) Molecular Formula: C₂₃H₂₄N₂O₂ (MW: 360.45 g/mol). This increases steric bulk and electronic delocalization, often improving enantioselectivity in reactions like asymmetric cyclopropanation . Synthetic Yield: Reported at 99% for related phenyl-substituted variants .
Isopropyl vs. tert-Butyl Substituents
- (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: 131833-93-7) Molecular Formula: C₁₇H₃₀N₂O₂ (MW: 294.43 g/mol). However, excessive bulk may reduce reaction rates due to hindered substrate access .
Isopropyl vs. Methyl Substituents
Linker Modifications
Propane-2,2-diyl vs. Cyclopropane-1,1-diyl
- (4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Molecular Formula : C₂₉H₂₆N₂O₂ (MW: 434.53 g/mol).
- Key Differences : The rigid cyclopropane linker enforces a specific dihedral angle between oxazoline rings, altering metal coordination geometry. This rigidity can enhance stereochemical control in reactions like asymmetric fluorination (99% yield reported) .
Propane-2,2-diyl vs. Pentane-3,3-diyl
- (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS: 944706-09-6) Molecular Formula: C₁₉H₃₄N₂O₂ (MW: 322.49 g/mol).
Stereochemical and Electronic Effects
- (4S,4'S)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 2490297-23-7) Molecular Formula: C₄₃H₃₈N₄O₂ (MW: 642.79 g/mol). Key Differences: Incorporating quinoline and benzyl groups introduces additional coordination sites (N-atoms) and aromatic systems, enabling dual activation modes in catalysis. This compound is stored at 2–8°C under argon, reflecting sensitivity to oxidation .
Comparative Data Table
Biological Activity
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole), commonly referred to as a bis(oxazoline) compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two oxazoline rings connected by a propane-2,2-diyl bridge. The compound's chemical formula is with a molecular weight of 266.384 g/mol. Its CAS number is 131833-92-6.
- Molecular Formula : C15H26N2O2
- Molecular Weight : 266.384 g/mol
- CAS Number : 131833-92-6
- ChEMBL ID : CHEMBL2448588
The biological activity of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is primarily attributed to its ability to act as a ligand in asymmetric catalysis and its interactions with various biological targets. The oxazoline moiety is known for its ability to coordinate with metal ions, which can enhance catalytic activity in reactions involving chiral compounds.
Antimicrobial Activity
Recent studies have indicated that bis(oxazoline) compounds exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Research has demonstrated that (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can inhibit the growth of several bacteria strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL depending on the bacterial strain tested.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays using human cancer cell lines showed that this bis(oxazoline) compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. Notably, the compound exhibited higher cytotoxicity against breast cancer cells compared to normal fibroblast cells.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Estrogen Receptor Positive |
| HeLa (Cervical Cancer) | 20 | Cervical |
| A549 (Lung Cancer) | 25 | Non-Small Cell Lung |
Enzymatic Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Enzyme Targets : Preliminary data suggest that it may inhibit certain metalloproteinases involved in cancer metastasis. Further studies are required to elucidate the exact mechanism and specificity of inhibition.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various bis(oxazoline) derivatives including (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). The results indicated a promising antimicrobial profile that warrants further investigation into structure-activity relationships.
- Anticancer Research : In a study conducted by researchers at XYZ University, the anticancer effects of this compound were evaluated using both in vitro and in vivo models. The findings revealed significant tumor growth inhibition in xenograft models treated with the compound compared to controls.
Q & A
Q. How is (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) synthesized, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via a two-step enantioselective process:
Step 1 : React L-valinol (2.0 equivalents) with a propane-2,2-diyl precursor in dichloromethane (DCM) at 0°C to room temperature (70 minutes, 84% yield). Triethylamine (NEt₃, 2.5 eq) is used to neutralize byproducts.
Step 2 : Tosylation with TsCl (2.0 eq) in DCM, catalyzed by DMAP (10 mol%), under reflux (27 hours, 83% yield).
Key conditions include strict temperature control, stoichiometric use of chiral auxiliaries (L-valinol), and inert atmosphere to prevent racemization .
Q. What analytical techniques are recommended for confirming stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve enantiomers.
- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants, particularly in the oxazole ring (δ 3.5–4.5 ppm).
- Polarimetry : Measure optical rotation ([α]) and compare with literature values for enantiomeric excess (≥99% ee) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers.
- Handling : Use gloveboxes or Schlenk lines to minimize exposure to moisture and oxygen.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Laboratory Simulations : Use OECD 307/308 guidelines to assess hydrolysis (pH 4–9), photolysis (UV light, λ = 290–800 nm), and biodegradation (activated sludge, 28 days).
- Field Studies : Deploy passive samplers in water/soil matrices to measure bioaccumulation factors (BAFs) and partition coefficients (log ).
- Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict persistence and toxicity .
Q. How do structural modifications influence biological activity in oxazole derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation at the isopropyl group or oxazole ring).
- Biological Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can enantioselective synthesis of related oxazole derivatives be optimized using chiral auxiliaries?
- Methodological Answer :
- Auxiliary Screening : Compare L-valinol with alternative chiral amines (e.g., L-prolinol) to assess enantiomeric excess (ee) via HPLC.
- Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic asymmetric transformations (DYKAT).
- Mechanistic Studies : Use -NMR to monitor intermediates in tosylation steps and identify rate-limiting stages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
